molecular formula C23H24N4O3 B11000069 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

Cat. No.: B11000069
M. Wt: 404.5 g/mol
InChI Key: IWRPANQZIHJAPK-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,4-c]pyridine core, which is fused with a dioxo group, and an indole moiety attached to a propanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions to form the pyrrolo[3,4-c]pyridine core.

    Introduction of the Dioxo Group: The dioxo group is introduced through an oxidation reaction using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Indole Moiety: The indole moiety is attached to the pyrrolo[3,4-c]pyridine core via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amidation reaction using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, reduction may yield hydroxy derivatives, and substitution may yield halogenated or nucleophilic derivatives.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease processes, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.

    Interference with Signaling Pathways: The compound may interfere with key signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
  • **3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide
  • **3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]pentanamide

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide lies in its specific structural features, such as the combination of the pyrrolo[3,4-c]pyridine core with the indole moiety and the propanamide chain. These structural features confer unique chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide

InChI

InChI=1S/C23H24N4O3/c1-15(2)7-11-26-12-8-17-19(4-3-5-20(17)26)25-21(28)9-13-27-22(29)16-6-10-24-14-18(16)23(27)30/h3-6,8,10,12,14-15H,7,9,11,13H2,1-2H3,(H,25,28)

InChI Key

IWRPANQZIHJAPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

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